5-chloro-1H-pyrrole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLUNFAAJVHVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27746-04-9 | |
| Record name | 5-chloro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Direct Halogenation Approaches to 5-Chloro-1H-pyrrole-2-carboxylic acid Derivatives
Direct chlorination of the pyrrole (B145914) nucleus is a common strategy. The electron-withdrawing nature of the carboxylic acid group at the C2 position deactivates the pyrrole ring towards electrophilic substitution, but directs incoming electrophiles to the C4 and C5 positions.
Chlorination of 1H-pyrrole-2-carboxylic acid Derivatives
The direct chlorination of 1H-pyrrole-2-carboxylic acid or its esters serves as a direct route to the desired chlorinated scaffold. The choice of chlorinating agent and reaction conditions is crucial for controlling the extent and position of chlorination.
**2.1.1.1. Application of N-chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂) **
N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are effective reagents for the chlorination of pyrrole systems. Sulfuryl chloride is commonly used for exhaustive chlorination, where sufficient reagent can lead to the substitution of all vacant ring positions. For partial chlorination, careful control of stoichiometry and reaction conditions is necessary. NCS is another versatile and widely used reagent for the chlorination of various aromatic and heterocyclic compounds.
Studies on the chlorination of methyl pyrrole-2-carboxylate with sulfuryl chloride in ether have shown that the reaction proceeds via both heterolytic and homolytic mechanisms. Heterolytic chlorination typically yields a mixture of chlorinated isomers.
Regioselectivity and Isomer Control in Chlorination Reactions
The halogenation of methyl pyrrole-2-carboxylate is a key example demonstrating the challenges and intricacies of regioselectivity. The C2-carboxylate group deactivates the ring, but electrophilic attack still occurs, primarily at the C4 and C5 positions.
Heterolytic chlorination with one equivalent of sulfuryl chloride results in a mixture of monochlorinated and dichlorinated products. The primary monochlorinated products are methyl 4-chloro- and 5-chloropyrrole-2-carboxylate, while the major dichlorinated product is the 4,5-dichloro derivative. Achieving high selectivity for the 5-chloro isomer requires careful optimization of reaction conditions, as the formation of multiple isomers is common. The use of two equivalents of the chlorinating agent leads to a higher yield of the 4,5-dichlorinated product.
| Reagent (Equivalents) | Methyl 4-chloropyrrole-2-carboxylate | Methyl 5-chloropyrrole-2-carboxylate | Methyl 4,5-dichloropyrrole-2-carboxylate | Methyl 3,5-dichloropyrrole-2-carboxylate |
| SO₂Cl₂ (1.1) | 27% | 15% | 20% | 4% |
| SO₂Cl₂ (2.2) | 3% | - | 66% | 11% |
This table is based on data from the halogenation of methyl pyrrole-2-carboxylate and illustrates the typical product distribution in direct chlorination reactions.
Chlorination of Pyrrole Carbaldehydes Followed by Oxidation
An alternative two-step approach involves the initial chlorination of a pyrrole-2-carbaldehyde intermediate, followed by oxidation of the formyl group to a carboxylic acid. The formyl group, similar to a carboxylate group, is electron-withdrawing and directs electrophilic substitution to the C4 and C5 positions of the pyrrole ring.
This strategy would first involve the synthesis of pyrrole-2-carbaldehyde, which can be prepared through various methods, including the Vilsmeier-Haack reaction on pyrrole or through novel copper-catalyzed oxidative annulation reactions. The subsequent chlorination using an appropriate reagent like NCS or SO₂Cl₂ would yield 5-chloro-1H-pyrrole-2-carbaldehyde. The final step is the oxidation of the aldehyde to the carboxylic acid. This is a standard organic transformation that can be accomplished using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver(I) oxide (Ag₂O) to avoid over-oxidation or degradation of the pyrrole ring.
Cyclization Reactions for Pyrrole Ring Formation
Instead of functionalizing an existing pyrrole, the heterocyclic ring can be constructed from acyclic precursors. This approach allows for the strategic placement of substituents that can be converted into the desired chloro and carboxylic acid groups.
Knorr Pyrrole Synthesis and Paal-Knorr Condensation for Pyrrole Core
The Knorr and Paal-Knorr syntheses are cornerstone reactions in pyrrole chemistry, providing versatile routes to substituted pyrroles from readily available starting materials.
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-ketoester or other compound containing an electron-withdrawing group alpha to a carbonyl group. The reaction is typically catalyzed by acid and proceeds at room temperature. Because α-aminoketones can self-condense, they are often prepared in situ from the corresponding α-oximino-ketone by reduction with zinc dust in acetic acid. By choosing appropriately substituted α-amino-ketones and β-ketoesters, one can synthesize a pyrrole ring with a substituent pattern that can be further elaborated to the final target molecule.
The Paal-Knorr pyrrole synthesis is a more straightforward condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions. This method is highly efficient for preparing a wide range of N-substituted and N-unsubstituted pyrroles. To apply this to the synthesis of a precursor for this compound, one would need to start with a 1,4-dicarbonyl compound that contains precursors for the chloro and carboxylic acid functionalities at the appropriate positions. The reaction mechanism involves the formation of a hemiaminal, which then cyclizes and dehydrates to form the aromatic pyrrole ring.
Incorporating Chlorinated Precursors in Cyclization Pathways
The synthesis of the this compound core can be achieved by constructing the pyrrole ring from acyclic, chlorinated starting materials. One notable strategy for this is the Hantzsch pyrrole synthesis. pharmaguideline.comwikipedia.org This classical method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole. wikipedia.orgnih.gov
To obtain the desired 5-chloro substitution pattern, a chlorinated α-haloketone can be employed as a key precursor. For instance, the reaction of ethyl acetoacetate with an α,α-dichloro-ketone in the presence of an amine would be a plausible pathway. The mechanism involves the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring, with the chlorine atom, originating from the α-haloketone, positioned at the C5 position of the pyrrole. wikipedia.org
| Reaction | Precursors | Key Features | Reference |
| Hantzsch Pyrrole Synthesis | β-ketoester, α-haloketone, Amine | Versatile method for substituted pyrroles. Allows incorporation of halogen from a chlorinated precursor. | pharmaguideline.comresearchgate.net |
Functional Group Interconversion Strategies in Synthetic Pathways
Once the chlorinated pyrrole ring is formed, often as an ester or with other functional groups, subsequent modifications are necessary to arrive at the target carboxylic acid. These functional group interconversions are standard yet crucial steps in the synthetic sequence.
Hydrolysis of Esters to Carboxylic Acids
A common and direct route to this compound is through the hydrolysis of its corresponding ester, such as ethyl or methyl 5-chloro-1H-pyrrole-2-carboxylate. This transformation can be carried out under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is frequently employed and typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid. This process has been documented for various substituted ethyl 5-chloropyrrole carboxylates, demonstrating its applicability in this class of compounds. researchgate.netbiointerfaceresearch.com
| Reaction Type | Reagents | Intermediate | Final Product |
| Basic Hydrolysis (Saponification) | 1. NaOH or LiOH, H₂O, Heat | Sodium or Lithium Carboxylate Salt | Carboxylic Acid (after acid workup) |
| Acidic Hydrolysis | H₃O⁺, Heat | N/A (Reversible) | Carboxylic Acid |
Oxidation of Aldehydes to Carboxylic Acids
An alternative synthetic approach involves the oxidation of 5-chloro-1H-pyrrole-2-carbaldehyde. The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of common oxidizing agents. This method is contingent on the availability of the corresponding aldehyde precursor. The oxidation of pyrrole-2-carbaldehyde to pyrrole-2-carboxylic acid is a known transformation, establishing a precedent for this strategy. orgsyn.org
Mild oxidizing agents are generally preferred to avoid potential side reactions on the electron-rich pyrrole ring. Reagents such as silver(I) oxide (Ag₂O) or potassium permanganate (KMnO₄) under controlled conditions can effectively accomplish this conversion. The reaction mechanism typically involves the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid.
| Oxidizing Agent | Typical Conditions | Advantages |
| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) or aqueous base | Mild, selective for aldehydes |
| Potassium Permanganate (KMnO₄) | Dilute, neutral or slightly alkaline, controlled temperature | Strong, cost-effective |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Powerful, fast |
Reduction of Carboxylic Acids to Alcohols
While the goal is the synthesis of the carboxylic acid, understanding its reactivity, including reduction, is crucial. This compound can be reduced to the corresponding primary alcohol, (5-chloro-1H-pyrrol-2-yl)methanol. This transformation requires a powerful reducing agent due to the low reactivity of the carboxylic acid functional group.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by the reduction of the resulting carboxylate salt to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. youtube.com Milder reducing agents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids. chemguide.co.uklibretexts.org
| Reducing Agent | Reactivity with Carboxylic Acids | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | High (Reduces to primary alcohol) | Anhydrous Ether (e.g., THF, Et₂O) | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Low (Generally does not reduce) | Protic Solvents (e.g., MeOH, EtOH) | No reaction |
Catalytic Methods in Pyrrole Carboxylic Acid Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyrrole carboxylic acids has also benefited from these advancements.
Iron-Containing Catalysts for Carboxy Group Introduction
Iron catalysts have emerged as an economical and environmentally friendly option for various organic transformations. nih.govmdpi.com In the context of pyrrole carboxylic acid synthesis, iron-containing catalysts have been successfully used to introduce a carboxyl group (or its ester equivalent) directly onto the pyrrole ring.
One such method involves the reaction of a pyrrole substrate with carbon tetrachloride (CCl₄) and an alcohol in the presence of an iron catalyst, such as iron(III) acetylacetonate [Fe(acac)₃]. researchgate.net This reaction leads to the formation of alkyl 1H-pyrrole-2-carboxylates in high yields. The proposed mechanism suggests that the iron catalyst facilitates the formation of a trichloromethyl radical from CCl₄, which then attacks the pyrrole ring. Subsequent reaction steps involving the alcohol lead to the formation of the ester group at the C2 position. This approach provides a direct route to pyrrole-2-carboxylates, which can then be hydrolyzed to the desired carboxylic acid as described in section 2.3.1. researchgate.net
| Catalyst | Reagents | Product Type | Reference |
| Iron(III) acetylacetonate [Fe(acac)₃] | Pyrrole, CCl₄, Alcohol | Alkyl Pyrrole-2-carboxylate | researchgate.net |
| Iron(III) chloride (FeCl₃) | 1,4-dicarbonyl, Amine (Paal-Knorr) | N-substituted Pyrrole | organic-chemistry.org |
Transition Metal-Free Approaches to Halogenated Pyrroles
The synthesis of halogenated pyrroles without the use of transition metals is a significant area of organic chemistry, often relying on electrophilic halogenation reactions. The reactivity of the pyrrole ring makes it susceptible to substitution by halogens, although controlling the regioselectivity and the degree of halogenation can be a challenge. Generally, pyrroles react most readily with electrophiles at the α-position (C2 or C5) due to the higher stability of the resulting intermediate. uctm.edu
Direct chlorination of pyrrole derivatives is a common and straightforward transition metal-free approach. Reagents such as N-chlorosuccinimide (NCS) are frequently employed for this purpose. For instance, the synthesis of related compounds like 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid has been achieved through the chlorination of the corresponding ethyl 5-methyl-1H-pyrrole-2-carboxylate using NCS. nih.gov This method highlights a typical strategy where the pyrrole ring is directly functionalized with a chlorine atom. Other common chlorinating agents used in the synthesis of chlorinated pyrroles include thionyl chloride and phosphorus pentachloride. smolecule.com
However, direct halogenation can lead to the formation of polyhalogenated derivatives, which necessitates careful control of reaction conditions. uctm.edu The choice of solvent, temperature, and stoichiometry of the halogenating agent are critical factors in achieving mono-halogenation.
Another metal-free strategy involves the construction of the pyrrole ring from precursors that already contain the desired halogen atom. For example, cyclization reactions using precursors like 3-chloroacrylonitrile can yield chlorinated pyrrole structures. smolecule.com Furthermore, multicomponent reactions offer a pathway to substituted pyrroles without metal catalysts. The aza-Wittig reaction, for instance, has been developed as a mild and metal-free one-pot synthetic strategy for constructing substituted pyrroles from components like chromones and phenacyl azides. rsc.org While not directly a halogenation method, such approaches can be used to build complex pyrrole scaffolds that can subsequently be halogenated or are built from halogenated starting materials.
Table 1: Common Reagents for Transition Metal-Free Chlorination of Pyrroles
| Reagent | Abbreviation | Typical Use | Reference |
|---|---|---|---|
| N-Chlorosuccinimide | NCS | Direct chlorination of the pyrrole ring | nih.gov |
| Thionyl chloride | SOCl₂ | Chlorinating agent for pyrrole derivatives | smolecule.com |
| Phosphorus pentachloride | PCl₅ | Chlorinating agent for pyrrole derivatives | smolecule.com |
Practical Synthesis and Scale-Up Considerations in Laboratory Research
The practical synthesis of this compound in a laboratory setting typically involves the direct chlorination of a readily available precursor, 1H-pyrrole-2-carboxylic acid or its corresponding ester. A common route is the chlorination of 1H-pyrrole-2-carboxylic acid with a suitable chlorinating agent. smolecule.com The choice of the ethyl ester, ethyl 1H-pyrrole-2-carboxylate, as a starting material is often advantageous due to its stability and ease of handling.
A representative laboratory procedure involves the treatment of ethyl 1H-pyrrole-2-carboxylate with a chlorinating agent like N-chlorosuccinimide (NCS). In related syntheses, this reaction is often performed at a reduced temperature (e.g., 0 °C) to control the reactivity and selectivity of the chlorination process. nih.gov Following the chlorination of the pyrrole ring, the ester group is hydrolyzed to the carboxylic acid, typically under basic conditions using a reagent like sodium hydroxide, followed by acidic workup to yield the final product. chemicalbook.com
Table 2: Example Laboratory Synthesis Pathway
| Step | Starting Material | Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | Ethyl 1H-pyrrole-2-carboxylate | N-Chlorosuccinimide (NCS) | Ethyl 5-chloro-1H-pyrrole-2-carboxylate | Electrophilic chlorination at the C5 position |
Regarding scale-up, the availability and cost of the starting materials are favorable. Ethyl 1H-pyrrole-2-carboxylate can be prepared on a large scale from pyrrole and trichloroacetyl chloride, followed by reaction with an alcohol, in a facile and versatile synthesis that avoids moisture-sensitive organometallic reagents. orgsyn.org This robust preparation of the precursor is a key consideration for scaling up the synthesis of the final chlorinated acid. When moving from laboratory to a larger scale, the choice of reagents and purification methods becomes critical. While chromatography is effective at the lab scale, it is often impractical for large quantities. Therefore, developing reaction conditions that maximize the yield of the desired isomer and allow for purification by crystallization or extraction is a crucial aspect of scale-up development. The use of solid, manageable reagents like NCS is also preferable to gaseous or highly corrosive liquids for larger-scale operations. nih.gov
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position of the pyrrole (B145914) ring is the primary site for a range of classical and modern derivatization reactions, including esterification, amidation, and decarboxylation. These transformations are fundamental to modifying the compound's properties and incorporating it into larger molecular frameworks.
The conversion of the carboxylic acid to an ester is a common derivatization strategy. This can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Alternatively, esterification can proceed via a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂). The resulting 5-chloro-1H-pyrrole-2-carbonyl chloride can then be treated with the desired alcohol to yield the corresponding ester. libretexts.orgvanderbilt.edu This method is particularly useful as it avoids the harsh acidic conditions of Fischer esterification and often proceeds at lower temperatures. vanderbilt.edu The use of different alcohols allows for the synthesis of a wide array of esters. masterorganicchemistry.com Iron-containing catalysts have also been employed for the synthesis of pyrrole-2-carboxylic acid esters from pyrrole derivatives, carbon tetrachloride, and various alcohols, achieving quantitative yields. rsc.org
A summary of common esterification conditions is presented below.
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol or removal of water to drive to completion. |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH), Base (e.g., Pyridine) | Proceeds under milder conditions than Fischer esterification; generally high-yielding. |
| Iron-Catalyzed | Alcohol (R-OH), CCl₄, Iron Catalyst | Provides a direct route from pyrrole derivatives to esters. rsc.org |
| SN2 Reaction | 1. Base (to form carboxylate) 2. Alkyl Halide (R-X) | Useful for preparing esters when the corresponding alcohol is not readily available or when avoiding acidic conditions is necessary. libretexts.org |
The formation of an amide bond is one of the most significant reactions in medicinal chemistry, and 5-chloro-1H-pyrrole-2-carboxylic acid can be readily converted to a variety of pyrrole-2-carboxamides. These derivatives are integral fragments in many bioactive compounds. nih.gov
A robust and widely used method for amide synthesis involves the activation of the carboxylic acid with thionyl chloride (SOCl₂). beilstein-journals.orgpressbooks.pub In this process, this compound is first converted into its highly reactive acyl chloride derivative, 5-chloro-1H-pyrrole-2-carbonyl chloride. This intermediate is not typically isolated but is reacted in situ with a primary or secondary amine to furnish the desired amide. A small amount of a catalyst like N,N-dimethylformamide (DMF) is often added to facilitate the formation of the acyl chloride. nih.gov The reaction of the acyl chloride with the amine is usually rapid and efficient, often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid generated during the reaction. nih.gov This one-pot procedure is highly effective for a wide range of amines, including those that are sterically hindered, and generally proceeds with high chemoselectivity. beilstein-journals.orgpressbooks.pub
The general reaction scheme is as follows:
Activation: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
Coupling: R-COCl + R'R''NH + Base → R-CONR'R'' + Base·HCl
Modern organic synthesis frequently employs specialized coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity, which is crucial for complex molecules. nih.gov Among these, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are highly effective. nih.govlibretexts.orgnih.gov
The BOP reagent activates the carboxylic acid by converting it into an activated ester intermediate in situ. nih.gov This intermediate then readily reacts with an amine to form the amide bond. The reaction is typically carried out in the presence of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger. nih.govorganic-chemistry.org The use of BOP/DIPEA is advantageous as it avoids the formation of carcinogenic byproducts associated with some other reagents and is known for rapid and clean conversions with minimal racemization. nih.govlibretexts.org While BOP is effective, the pyrrolidine (B122466) derivative PyBOP is often preferred as its byproducts are considered less hazardous. nih.govlibretexts.org
A typical procedure for amide synthesis using these reagents is outlined in the table below.
| Reagent System | General Procedure | Role of Components |
| BOP / DIPEA | The carboxylic acid is dissolved in a suitable solvent (e.g., DMF). The amine, BOP reagent, and DIPEA are added sequentially. The reaction is stirred at room temperature until completion. organic-chemistry.org | BOP: Activates the carboxylic acid to form a reactive intermediate. DIPEA: Acts as a non-nucleophilic base to neutralize acids formed during the reaction. |
The removal of the carboxylic acid group, known as decarboxylation, from the pyrrole ring is a key transformation. For pyrrole-2-carboxylic acid, this reaction is subject to acid catalysis, particularly in strongly acidic solutions. nih.gov The mechanism does not proceed by direct loss of carbon dioxide. Instead, it involves an associative mechanism where the pyrrole ring is first protonated at the C-2 position. nih.govwikipedia.orgorganic-chemistry.org This protonation facilitates the nucleophilic addition of a water molecule to the carboxyl group. wikipedia.orglibretexts.org This leads to the formation of pyrrole and a protonated carbonic acid intermediate, which then rapidly dissociates to release carbon dioxide. nih.govlibretexts.org The rate of decarboxylation increases significantly as the pH decreases from 3 to 1 and continues to rise in strongly acidic media. libretexts.org
While acidic conditions are common, decarboxylation can also be achieved under other conditions. For instance, the hydrolysis of a pyrrole-2-carboxylic acid ester with a base like sodium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol at reflux can lead to simultaneous saponification and decarboxylation. wikipedia.org Additionally, specialized reactions like decarboxylative bromination have been reported, where a 5-formyl-pyrrole-2-carboxylic acid undergoes bromination with concomitant loss of the carboxyl group when treated with pyridinium (B92312) tribromide in pyridine. wikipedia.org
Amidation Reactions and Formation of Pyrrole-2-carboxamides
Reactivity of the Chloro Substituent
The chloro substituent at the C-5 position of the pyrrole ring is generally less reactive towards classical nucleophilic aromatic substitution compared to the carboxylic acid moiety's derivatives. However, its presence opens the door to a variety of powerful modern cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-nitrogen bonds. These transformations typically utilize transition-metal catalysts, most notably palladium.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry. For a substrate like this compound (or its ester/amide derivatives), the C-Cl bond can participate in reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester. libretexts.orgacs.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent for the transmetalation step. acs.org While aryl bromides and iodides are more reactive, conditions have been developed that allow for the successful coupling of aryl chlorides. nih.gov This reaction would enable the synthesis of 5-aryl-1H-pyrrole-2-carboxylic acid derivatives from the 5-chloro precursor.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. organic-chemistry.org This method has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org Judicious choice of ligand is critical for achieving high yields and selectivity. beilstein-journals.org This reaction provides a direct route to synthesize 5-amino-1H-pyrrole-2-carboxylic acid derivatives by reacting the 5-chloro compound with a variety of amines. The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation (for Suzuki) or amine coordination and deprotonation (for Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orglibretexts.org
The table below summarizes these key cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 5-Aryl/Alkenyl-pyrrole derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., X-Phos), Base (e.g., NaOt-Bu, K₃PO₄) | 5-Amino-pyrrole derivative |
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group, in this case, the chloride ion, from an aromatic ring. wikipedia.org The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org
In the case of this compound, the pyrrole ring itself is electron-rich, which generally disfavors nucleophilic substitution. However, the carboxylic acid group at the C2 position, and to a lesser extent the chlorine atom itself, are electron-withdrawing. This electronic influence, coupled with the inherent reactivity of heterocyclic compounds, facilitates the substitution of the chlorine atom. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon atom bearing the chlorine, leading to a temporary disruption of the ring's aromaticity. youtube.com The subsequent elimination of the chloride ion restores the aromatic system. youtube.com
Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, reacting this compound with an amine under heat can lead to the formation of the corresponding 5-amino-1H-pyrrole-2-carboxylic acid derivative. youtube.com The reaction conditions, such as temperature and the strength of the nucleophile, are critical factors in the success of the substitution.
Interestingly, in the context of nucleophilic aromatic substitution, fluorine is often a better leaving group than chlorine. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom, which is made more electrophilic by the highly electronegative fluorine atom. youtube.comyoutube.com
Potential for Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
The chlorine atom on the this compound scaffold makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. organic-chemistry.orgyoutube.com this compound can react with various aryl or heteroaryl boronic acids to produce 5-aryl- or 5-heteroaryl-1H-pyrrole-2-carboxylic acids. The reaction generally requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or sodium carbonate to activate the boronic acid. researchgate.netnih.gov The use of N-protected pyrroleboronic acids has been shown to be effective in couplings with bromoindazoles, suggesting a similar strategy could be applied here. nih.gov The efficiency of the coupling can be influenced by the choice of catalyst, ligand, solvent, and base. organic-chemistry.orgnih.gov
Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org this compound could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C5 position. nih.gov Typical catalysts include palladium acetate (B1210297) (Pd(OAc)₂) with phosphine ligands. organic-chemistry.org The reaction often shows a high degree of trans selectivity in the product. organic-chemistry.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base, which may also serve as the solvent. libretexts.orgorganic-chemistry.orgyoutube.com The reaction of this compound with a terminal alkyne would yield a 5-alkynyl-1H-pyrrole-2-carboxylic acid. While aryl iodides and bromides are more reactive, aryl chlorides can also be used, often requiring more specialized catalyst systems with electron-rich, bulky phosphine ligands to facilitate the initial oxidative addition step. youtube.comrsc.org
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | 5-Aryl-1H-pyrrole-2-carboxylic acid |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/Phosphine Ligand | Et₃N, K₂CO₃ | 5-Vinyl-1H-pyrrole-2-carboxylic acid |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Diethylamine | 5-Alkynyl-1H-pyrrole-2-carboxylic acid |
Radical Replacement Reactions on the Pyrrole Ring
The replacement of the chlorine atom on the pyrrole ring can also be envisioned through a radical mechanism, although this is less common than the ionic pathways described above. Radical reactions involving aryl halides can be initiated under specific conditions, such as photolysis or with radical initiators.
In radical chlorination, a chlorine radical (Cl•) is highly reactive and electrophilic, tending to abstract the most electron-rich hydrogen atom. stackexchange.com The process of replacing a chlorine atom would involve a different mechanism, likely a free-radical aromatic substitution (SRN1). This multi-step process typically involves the formation of a radical anion intermediate, fragmentation to an aryl radical and a halide ion, and subsequent reaction of the aryl radical with a nucleophile.
However, the Hell-Volhard-Zelinsky reaction is a well-known radical reaction specific to carboxylic acids, involving their α-halogenation with bromine or chlorine in the presence of red phosphorus. doubtnut.comtardigrade.in This reaction proceeds via the formation of an acyl halide, which then enolizes, allowing for halogenation at the α-carbon. This specific reaction is not for replacing the existing chlorine on the ring but illustrates a type of radical reactivity associated with the carboxylic acid portion of the molecule. The conditions for radical replacement of the C5-chlorine would need to be carefully selected to avoid competing reactions on the carboxylic acid group or the pyrrole ring itself.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrole Ring System
The pyrrole ring is inherently electron-rich and highly reactive towards electrophilic aromatic substitution (EAS), more so than benzene. pearson.comwikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms and stabilizing the carbocation intermediate formed during the reaction. pearson.comlibretexts.org Substitution typically occurs at the C2 or C5 positions, as the intermediate formed from attack at these positions is more resonance-stabilized (three resonance structures) than the intermediate from attack at the C3 or C4 positions (two resonance structures). slideshare.net
In this compound, the C2 and C5 positions are already substituted. The carboxylic acid is a deactivating, meta-directing group in traditional aromatic systems, while the chlorine is a deactivating, ortho-para director. On the electron-rich pyrrole ring, both act as electron-withdrawing groups, reducing the ring's reactivity towards electrophiles compared to unsubstituted pyrrole. Any electrophilic attack would be directed to the remaining C3 and C4 positions. The precise location would depend on the interplay between the directing effects of the existing substituents. For example, the Kolbe-Schmidt reaction, which involves the carboxylation of phenols or pyrroles with CO₂, demonstrates electrophilic substitution on the pyrrole ring. nptel.ac.in
Nucleophilic aromatic substitution of a hydrogen atom on the pyrrole ring is generally unfavorable due to the ring's high electron density. Such reactions typically require the presence of very strong electron-withdrawing groups to make the ring susceptible to attack by a nucleophile. wikipedia.orglibretexts.org Given that the primary electron-withdrawing groups in this compound are the chlorine and carboxylic acid, nucleophilic substitution of a ring hydrogen at C3 or C4 is unlikely under standard conditions and would require highly reactive nucleophiles or specialized reaction pathways.
Influence of Substituents on Electronic Distribution and Aromaticity
The aromaticity of pyrrole arises from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen's lone pair) in a planar, cyclic system, satisfying Hückel's rule. pharmaguideline.comnumberanalytics.com This aromatic character imparts significant stability to the ring. wikipedia.org
The substituents on this compound significantly modulate the electronic properties of the pyrrole ring.
Chlorine Atom (-Cl): The chlorine atom is also electron-withdrawing via its inductive effect due to its high electronegativity. While it has lone pairs that can be donated through resonance (a +M effect), its inductive effect (-I) is dominant in influencing reactivity. This further deactivates the ring towards electrophilic substitution.
The combined effect of these two electron-withdrawing groups decreases the electron density on the pyrrole ring carbons. This reduction in electron density also impacts the ring's aromaticity, making it slightly less aromatic than unsubstituted pyrrole. The strength of a carboxylic acid is increased by the presence of electron-withdrawing groups, which stabilize the carboxylate anion. savemyexams.com Therefore, the presence of the electron-withdrawing chlorine atom on the ring makes this compound a stronger acid than 1H-pyrrole-2-carboxylic acid.
Stereoelectronic Effects and Conformational Preferences
Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and stability, play a role in the conformational preferences of this compound. beilstein-journals.org The pyrrole ring is inherently planar to maximize aromatic delocalization. The substituents, however, can adopt different conformations relative to the ring.
The primary conformational flexibility lies in the orientation of the carboxylic acid group relative to the pyrrole ring. The C2-C(O)OH bond can rotate, leading to different rotamers. Two principal planar conformations are possible: one where the carbonyl oxygen is oriented towards the ring nitrogen (syn-conformer) and one where it is oriented away (anti-conformer).
The syn-conformer is often stabilized by the formation of an intramolecular hydrogen bond between the pyrrole N-H proton and the carbonyl oxygen of the carboxylic acid. This interaction creates a pseudo-six-membered ring, which can significantly lower the energy of this conformation and make it the preferred arrangement in nonpolar solvents or the gas phase. This preference is a classic example of a stereoelectronic effect where orbital interactions (nO → σ*N-H) and electrostatic attraction contribute to stability. The planarity of this entire system (pyrrole ring and the hydrogen-bonded carboxylic acid) is favored to maximize both aromaticity and the strength of the hydrogen bond.
Derivatization and Functionalization Strategies
Design and Synthesis of Pyrrole-2-Carboxamide Derivatives for Research
The conversion of 5-chloro-1H-pyrrole-2-carboxylic acid into its corresponding carboxamide derivatives is a cornerstone of its application in research, particularly in drug discovery. The pyrrole-2-carboxamide moiety is a recognized pharmacophore, a critical structural component responsible for a molecule's biological activity. researchgate.net The design of these derivatives often involves a structure-guided approach, utilizing computational models and known protein-ligand interactions to predict and synthesize compounds with enhanced potency and selectivity. nih.govnih.gov
The general synthesis of pyrrole-2-carboxamides from the parent carboxylic acid involves the formation of an amide bond. This is typically achieved by first activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride intermediate, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govlibretexts.org The activated species is then reacted with a primary or secondary amine to yield the desired N-substituted carboxamide. nih.gov
Research has shown that strategic modifications, such as attaching various phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole (B145914) ring and introducing bulky substituents to the carboxamide nitrogen, can significantly enhance biological activity. nih.govnih.gov For instance, a series of pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for developing new treatments for drug-resistant tuberculosis. nih.govnih.gov In these studies, the hydrogens on the pyrrole and carboxamide nitrogens were found to be crucial for potency, likely due to their involvement in hydrogen bonding with the target protein. nih.gov
Table 1: Examples of Pyrrole-2-Carboxamide Derivatives and Research Applications
| Derivative Class | Synthetic Precursor | General Modification | Research Application | Reference |
|---|---|---|---|---|
| N-Aryl/Alkyl Pyrrole-2-Carboxamides | This compound | Amidation with various amines (e.g., anilines, alkylamines). | Development of antibacterial agents, particularly against tuberculosis (MmpL3 inhibitors). | nih.gov, nih.gov |
| Piperazine-1-carbothioamide Derivatives | Pyrrole-2-carboxaldehyde (related precursor) | Coupling with piperazine-containing moieties and subsequent reaction to form carbothioamides. | Investigation of novel antibacterial agents against superbugs like MRSA. | biointerfaceresearch.com |
| Dual mPGES-1/sEH Inhibitors | 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid | Amidation with amines like quinolin-2-amine or 3,5-dichloroaniline. | Development of anticancer candidates by targeting enzymes involved in inflammation. | nih.gov |
Functionalization at the Pyrrole Nitrogen Atom (N-Substitution)
Modification at the pyrrole nitrogen atom (N-substitution) is a key strategy for fine-tuning the electronic and steric properties of derivatives of this compound. The N-H bond of the pyrrole ring can be deprotonated by a suitable base, and the resulting anion can react with various electrophiles to introduce a wide range of substituents.
Common N-substitution reactions include N-alkylation and N-arylation. For example, methylation of the pyrrole nitrogen has been used in structure-activity relationship (SAR) studies to probe the importance of the N-H proton for biological activity. nih.gov In the context of MmpL3 inhibitors, methylation of the pyrrole nitrogen in a pyrrole-2-carboxamide derivative led to a loss of hydrogen bonding capability and a subsequent decrease in anti-TB activity, demonstrating the critical role of this position for target engagement. nih.gov
The introduction of larger or more complex groups at the nitrogen position can significantly alter a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. For example, attaching a 4-chlorobenzyl group to the pyrrole nitrogen has been explored in the synthesis of hybrid molecules with potential antibacterial properties. researchgate.net This functionalization highlights the utility of N-substitution in creating diverse chemical libraries for screening and lead optimization in drug discovery programs.
Strategic Introduction of Additional Halogen Atoms (e.g., Bromination)
The introduction of additional halogen atoms onto the pyrrole ring of this compound is a powerful strategy for modulating its chemical and biological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity. Given the presence of a chlorine atom at the C5 position, further halogenation typically occurs at one of the available C-H positions on the pyrrole ring, most commonly at the C4 position.
A key example of this strategy is the synthesis of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid. chemscene.combldpharm.comscbt.com This di-halogenated derivative is typically prepared through electrophilic bromination of a suitable 5-chloropyrrole precursor using a brominating agent such as N-bromosuccinimide (NBS). The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the pyrrole ring.
The use of N-halosuccinimides under mild conditions is a common and effective method for the regioselective halogenation of pyrrole and other heterocyclic systems. researchgate.net This approach allows for the controlled introduction of bromine or other halogens, creating valuable building blocks for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. researchgate.netnih.gov
Table 2: Halogenated Derivatives of Pyrrole-2-carboxylic acid
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Synthetic Approach | Reference |
|---|---|---|---|---|
| 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid | C₅H₃BrClNO₂ | 224.44 | Electrophilic bromination (e.g., with NBS) of a 5-chloropyrrole precursor. | chemscene.com, bldpharm.com, scbt.com |
| 5-Bromo-1H-pyrrole-2-carboxylic acid | C₅H₄BrNO₂ | 190.00 | Bromination of a pyrrole-2-carboxylic acid derivative. | nih.gov |
| 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid | C₅H₃ClN₂O₄ | 190.54 | Nitration of a 4-chloropyrrole precursor. | uni.lu |
Modification of the Carboxylic Acid Group to Other Functionalities
The carboxylic acid group at the C2 position is a highly versatile functional handle that can be converted into a wide array of other chemical groups, significantly expanding the synthetic utility of this compound. These transformations typically proceed via nucleophilic acyl substitution mechanisms. libretexts.orglibretexts.org
Common modifications include:
Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid into the more reactive 5-chloro-1H-pyrrole-2-carbonyl chloride. nih.govlibretexts.orglibretexts.org This acid chloride is a key intermediate for synthesizing esters, amides, and other acyl derivatives under mild conditions.
Esterification: The carboxylic acid can be converted to its corresponding esters through several methods. The Fischer esterification involves reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org Alternatively, the acid can be converted to its carboxylate salt and reacted with an alkyl halide. Esters, such as methyl 5-chloro-1H-pyrrole-2-carboxylate, are often used as protected forms of the carboxylic acid or as intermediates in further synthetic steps. sigmaaldrich.com
Amidation: As discussed in section 4.1, the formation of amides is a crucial transformation. While direct reaction with an amine is often inefficient, the use of coupling agents like DCC facilitates amide bond formation under mild conditions. libretexts.orglibretexts.org Another method involves heating the ammonium (B1175870) carboxylate salt of the acid to drive off water and form the amide. libretexts.org
Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This transformation provides access to a different class of derivatives where the C2 position bears a CH₂OH group, which can undergo its own set of functionalization reactions.
Synthesis of Fused Heterocyclic Derivatives (e.g., Pyrrolo[2,3-c]pyridine, Pyrrolo[2,3-b]pyridine)
This compound and its derivatives are valuable starting materials for the synthesis of more complex, fused heterocyclic systems. These bicyclic structures, which incorporate the pyrrole ring into a larger scaffold, are prevalent in medicinal chemistry and are often classified as bioisosteres of indoles. nih.gov
Pyrrolo[2,3-c]pyridines (6-Azaindoles): The synthesis of derivatives like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves constructing a pyridine (B92270) ring fused to the C3 and C4 positions of the pyrrole. chemicalbook.com This often involves multi-step sequences starting from appropriately substituted pyrroles that undergo cyclization reactions to form the second ring. For example, a solution of an ethyl pyrrolo[2,3-c]pyridine derivative can be hydrolyzed with sodium hydroxide (B78521) to yield the corresponding carboxylic acid. chemicalbook.com
Pyrrolo[2,3-b]pyridines (7-Azaindoles): This isomeric scaffold is of significant interest in medicinal chemistry, forming the core of numerous kinase inhibitors. nih.govrsc.org The synthesis of these compounds can be complex. One successful strategy involves a chemoselective Suzuki–Miyaura cross-coupling on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination to install the desired amine at the C4 position. nih.gov The use of the this compound scaffold can provide the foundational pyrrole ring for subsequent annulation reactions to build the fused pyridine ring. Examples of synthesized compounds include 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. bldpharm.comsigmaaldrich.com
These advanced synthetic strategies demonstrate the role of this compound not just as a source of simple derivatives, but as a key building block for constructing architecturally complex and biologically relevant heterocyclic systems.
Theoretical and Computational Investigations
Intermolecular Interactions and Aggregation Phenomena
The structure and function of 5-chloro-1H-pyrrole-2-carboxylic acid in condensed phases are heavily influenced by a network of non-covalent interactions. Computational models are essential for dissecting these forces, which include hydrogen bonding and aromatic stacking.
Hydrogen Bonding Networks in Solid State and Solution
Hydrogen bonds are the principal directional forces governing the assembly of pyrrole (B145914) carboxylic acid molecules. Studies on the parent compound, pyrrole-2-carboxylic acid (PCA), and related derivatives provide a robust framework for understanding the hydrogen bonding patterns expected for the 5-chloro substituted variant.
O-H⋯O Hydrogen Bonds and Cyclic Dimer Formation
Carboxylic acids are well-known for forming highly stable cyclic dimers in the solid state through pairs of O-H⋯O hydrogen bonds. nih.govlibretexts.org This interaction is a dominant feature in the crystal architecture of carboxylic acids, leading to significantly higher boiling points compared to corresponding alcohols. libretexts.orgmsu.edu Infrared and Raman spectroscopic studies, supported by Density Functional Theory (DFT) calculations on the parent PCA, confirm the formation of these cyclic dimers. researchgate.net The characteristic centrosymmetric R²₂(8) graph-set motif arises from this interaction. nih.gov X-ray crystallography on similar molecules shows that the two C-O bonds in the resulting carboxylate-like structure of the dimer have lengths intermediate between a standard single and double bond, indicating charge delocalization. libretexts.org
N-H⋯O Hydrogen Bonds
In addition to the carboxylic acid dimer formation, the pyrrole N-H group acts as a hydrogen bond donor. In the crystal structure of PCA, these N-H groups form hydrogen bonds with the carbonyl oxygen of an adjacent dimer, linking the dimers into chains. nih.gov This N-H⋯O interaction is a crucial secondary force that extends the molecular assembly into higher-order structures. nih.gov In related chloro-substituted pyrrole structures, N-H⋯O bonds have been observed to create infinite chains, which are further stabilized by other weak interactions. mdpi.com
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational methods, particularly DFT, are widely used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. These calculations provide valuable information on molecular structure, force constants, and vibrational modes. researchgate.net For pyrrole-2-carboxylic acid and its derivatives, theoretical calculations have been instrumental in assigning specific vibrational frequencies to the stretching and bending of particular bonds, such as C=O, O-H, and N-H. researchgate.netnih.gov
Studies on the parent compound, pyrrole-2-carboxylic acid (PCA), provide a template for the expected vibrational frequencies. DFT calculations at the B3LYP/6-311+G(d) level have been used to model the vibrational spectra of both the monomer and the cyclic dimer forms of PCA. researchgate.net The table below presents a selection of calculated vibrational frequencies for the s-cis conformer of the PCA monomer, which illustrates the level of detail provided by such computational analyses.
| Mode | Assignment | Calculated Frequency (cm⁻¹) |
|---|---|---|
| ν(O-H) | O-H stretching | 3582 |
| ν(N-H) | N-H stretching | 3515 |
| ν(C=O) | C=O stretching | 1741 |
| δ(N-H) | N-H in-plane bending | 1498 |
| ν(C-O) | C-O stretching | 1239 |
| δ(O-H) | O-H in-plane bending | 1177 |
| γ(N-H) | N-H out-of-plane bending | 858 |
| γ(O-H) | O-H out-of-plane bending | 639 |
Data sourced from a Density Functional Theory (DFT) study on the parent compound, pyrrole-2-carboxylic acid. researchgate.net
Molecular Docking and Interaction Studies with Biological Macromolecules (Mechanistic Focus)
While specific molecular docking studies for this compound are not widely published, research on structurally similar pyrrole carboxylic acids provides a clear example of the mechanistic insights that can be gained from such investigations. These studies are crucial for understanding how small molecules can act as inhibitors or modulators of biological processes like bacterial quorum sensing (QS). frontiersin.org
A mechanistic study of 1H-pyrrole-2,5-dicarboxylic acid, a related compound, demonstrated its role as a quorum sensing inhibitor against the pathogenic bacterium Pseudomonas aeruginosa. frontiersin.org Molecular-level investigations revealed that the compound could significantly downregulate the expression of key genes responsible for biofilm formation and virulence. frontiersin.org This provides a model for how this compound might be investigated.
The study showed that the pyrrole compound inhibited the production of exopolysaccharides, which are essential components of the biofilm matrix. This was achieved by reducing the transcription of genes such as algD, pelA, and pslA. Furthermore, it suppressed bacterial motility by downregulating genes associated with the flagella (fliC) and pili (pilA). The expression of genes encoding effector proteins of the Type III Secretion System (T3SS), exoS and exoY, was also significantly reduced, diminishing the bacterium's ability to inject toxins into host cells. frontiersin.org
| Gene Target | Function | Observed Effect |
|---|---|---|
| algD, pelA, pslA | Exopolysaccharide synthesis (biofilm matrix) | Downregulated |
| fliC, pilA | Motility (flagella and pili synthesis) | Downregulated |
| exoS, exoY | Type III Secretion System (T3SS) effectors | Downregulated |
Data illustrates the mechanistic focus of interaction studies on a related pyrrole compound, as reported in studies on quorum sensing inhibitors. frontiersin.org
Such studies, combining molecular docking with genetic and phenotypic assays, provide a powerful, mechanism-focused approach to understanding the interaction of pyrrole-based compounds with biological macromolecules, guiding future drug discovery efforts.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR and ¹³C NMR Chemical Shift Analysis for Structural Confirmation
The confirmation of the 5-chloro-1H-pyrrole-2-carboxylic acid structure is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this derivative is not widely published, a robust analysis can be performed by comparing it to the well-documented parent compound, pyrrole-2-carboxylic acid. bmrb.iochemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the two protons on the pyrrole (B145914) ring (H-3 and H-4), the proton on the nitrogen (N-H), and the acidic proton of the carboxylic acid (COOH). The electron-withdrawing nature of the chlorine atom at the C-5 position and the carboxylic acid group at the C-2 position significantly influences the chemical shifts of the ring protons. The chlorine atom will deshield the adjacent H-4 proton, causing it to appear at a lower field compared to pyrrole-2-carboxylic acid. The H-3 proton, being adjacent to the carboxylic acid group, will also be shifted downfield. The N-H proton typically appears as a broad singlet, and its chemical shift is highly dependent on solvent and concentration. bmrb.io The carboxylic acid proton is characteristically found at a very low field, often above 12 ppm. bmrb.io
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon framework. chemicalbook.com For this compound, five distinct signals are expected: one for the carbonyl carbon (C=O) and four for the pyrrole ring carbons (C-2, C-3, C-4, C-5). The carbonyl carbon (C=O) of the carboxylic acid group characteristically appears in the downfield region of the spectrum, typically between 165 and 185 ppm. bmrb.io The C-5 carbon, directly bonded to the electronegative chlorine atom, is expected to show a significant downfield shift. The C-2 carbon, attached to the carboxylic acid group, will also be deshielded. The C-3 and C-4 carbons will have chemical shifts influenced by both substituents.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | >12.0 (broad s) | ~165-180 |
| N-H | ~11.0-12.0 (broad s) | - |
| C2 | - | ~125-135 |
| H3 / C3 | ~6.8-7.2 (d) | ~110-120 |
| H4 / C4 | ~6.2-6.6 (d) | ~110-120 |
| C5 | - | ~120-130 |
Note: The predicted values are based on the known spectra of pyrrole-2-carboxylic acid and the expected substituent effects of chlorine. Actual experimental values may vary based on solvent and other conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Proton-Carbon Correlations
To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. nist.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nist.gov For this compound, a cross-peak would be expected between the signals for H-3 and H-4, confirming their adjacent positions on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). nist.gov The HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal and the H-4 signal to the C-4 signal, allowing for the definitive assignment of the pyrrole ring carbons that bear a proton.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Functional Group Frequencies (e.g., C=O stretch)
The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. nih.gov Analysis of the IR spectrum for the parent compound, pyrrole-2-carboxylic acid, reveals characteristic bands that are also expected for the chloro-derivative, albeit with some shifts. sigmaaldrich.comsmolecule.com
O-H Stretch: A very broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. bmrb.io
N-H Stretch: The N-H stretching vibration of the pyrrole ring typically appears around 3300-3500 cm⁻¹. In the solid state, this band may be broad due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected between 1680 and 1710 cm⁻¹. ambeed.com The conjugation with the pyrrole ring system slightly lowers this frequency compared to a saturated carboxylic acid. bmrb.io
C-N and C-C Stretches: Vibrations associated with the pyrrole ring (C-N and C-C stretching) typically occur in the 1400-1600 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, but it is often weak and can be difficult to assign definitively.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Very Broad |
| N-H (Pyrrole) | Stretch | 3300-3500 | Medium, Broad |
| C=O (Carboxylic Acid) | Stretch | 1680-1710 | Strong, Sharp |
| C=C / C-N (Pyrrole Ring) | Stretch | 1400-1600 | Medium-Variable |
| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Medium |
| O-H (Carboxylic Acid) | Bend (out-of-plane) | 910-950 | Medium, Broad |
| C-Cl | Stretch | 600-800 | Weak-Medium |
Analysis of Hydrogen Bonding Effects on Vibrational Modes
In the solid state, carboxylic acids like this compound typically exist as cyclic dimers through strong intermolecular hydrogen bonds between the carboxyl groups. sigmaaldrich.com This dimerization has a profound effect on the vibrational spectra.
The most notable effect is the significant broadening and shifting of the O-H stretching vibration to a lower frequency (2500-3300 cm⁻¹) from its expected position for a "free" hydroxyl group (around 3550 cm⁻¹). This is a hallmark of strong hydrogen bonding. Similarly, the C=O stretching frequency is lowered (red-shifted) in the dimer compared to the monomeric form because the hydrogen bond weakens the C=O double bond by pulling electron density towards the hydroxyl oxygen. The presence of a broad out-of-plane O-H bend near 900-950 cm⁻¹ is also considered strong evidence for a dimeric carboxylic acid structure. ambeed.com The N-H group of the pyrrole ring can also participate in intermolecular hydrogen bonding, either with the carbonyl oxygen of another molecule or with a solvent, which would also lead to broadening and frequency shifts of the N-H stretching band.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₅H₄ClNO₂), the exact mass is 144.9931 Da. sigmaaldrich.com
Upon electron impact ionization, the molecular ion peak ([M]⁺) would be observed at m/z ≈ 145 and 147 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
The fragmentation of carboxylic acids is well-characterized. Key fragmentation pathways for this compound would likely include:
Loss of a hydroxyl radical (-OH): A prominent peak would be expected at [M-17]⁺, corresponding to the formation of a stable acylium ion.
Loss of a carboxyl group (-COOH): A peak at [M-45]⁺ would result from the cleavage of the entire carboxylic acid group.
Decarboxylation (-CO₂): Loss of carbon dioxide can lead to a peak at [M-44]⁺.
Applications in Complex Organic Synthesis
Utilization as a Versatile Building Block in Heterocyclic Chemistry
5-chloro-1H-pyrrole-2-carboxylic acid is a key building block for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of the pyrrole (B145914) ring, combined with its functional groups, allows it to participate in a variety of chemical transformations. For instance, its corresponding aldehyde, 5-chloro-1H-pyrrole-2-carbaldehyde, which is directly related through oxidation/reduction, is used in palladium-catalyzed cross-coupling reactions to create substituted pyrroles.
Furthermore, derivatives of this molecule are used to construct fused heterocyclic systems. A notable example is the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a more complex molecule where a pyridine (B92270) ring is fused to the initial pyrrole scaffold. chemicalbook.com This transformation highlights the role of the simpler pyrrole acid as a direct precursor to polycyclic aromatic systems. The development of polyfunctional pyrroles is a subject of significant interest as their reactive centers can be selectively targeted to build diverse new heterocyclic compounds. scispace.com
Precursor to Structurally Diverse Pyrrole-Containing Scaffolds
The title compound is a foundational scaffold from which a multitude of other pyrrole-containing structures can be derived. The carboxylic acid group can be converted into amides, esters, or other functionalities, while the chloro group can be substituted, and the ring nitrogen can be functionalized. Research has demonstrated the synthesis of various derivatives by targeting these reactive sites. scispace.com
For example, the related compound 5-chloro-1H-pyrrole-2-carbaldehyde can be readily oxidized to form this compound. Conversely, it can undergo condensation reactions with amines to form imines or be used to synthesize advanced materials like conductive polymers. The ability to modify these functional groups allows chemists to generate a library of structurally diverse molecules from a single, readily accessible precursor. This versatility is crucial in fields like medicinal chemistry, where slight structural modifications can lead to significant changes in biological activity.
Table 1: Examples of Scaffolds Derived from Pyrrole-2-Carboxylic Acid Derivatives
| Precursor Type | Derived Scaffold/Compound | Synthetic Transformation | Reference |
|---|---|---|---|
| 5-chloro-1H-pyrrole-2-carbaldehyde | This compound | Oxidation | |
| Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Hydrolysis | chemicalbook.com |
| Polyfunctional Dichloro Pyrroles | N-butyl-3,5-dichloro-4-formyl-1-methyl-1H-pyrrole-2-carboxamide | Carboxylic acid to amide conversion | scispace.com |
| Internal Alkynes with Carboxylic Acid group | Isobenzofuran-fused pyrrolizines | Palladium(II)-catalyzed cascade functionalization | acs.org |
Role in the Synthesis of Halogen-Doped Pyrrole Building Blocks
Halogen-substituted pyrroles are integral fragments in many bioactive natural products and synthetic compounds. nih.govresearchgate.net The synthesis of various "halogen-doped" pyrrole building blocks is a key strategy in medicinal chemistry to fine-tune the electronic and physical properties of molecules. Practical synthetic routes have been developed for several new halogen-substituted pyrrole building blocks, starting from commercially available materials. researchgate.net
For instance, the synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid is achieved through the chlorination of its ester precursor using N-chlorosuccinimide. nih.govacs.org Similarly, fluorinated analogues such as 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid can be prepared via electrophilic fluorination using reagents like Selectfluor®, followed by hydrolysis. nih.govacs.org These syntheses demonstrate a general strategy where a base pyrrole structure is selectively halogenated to create a new, valuable building block. The resulting halogenated pyrrole carboxylic acids or their activated forms (like acyl chlorides) are then used to construct more complex target molecules, such as potent DNA gyrase B inhibitors. nih.govresearchgate.net
Table 2: Synthesis of Halogen-Doped Pyrrole Building Blocks
| Target Building Block | Key Reagent | Synthetic Step | Reference |
|---|---|---|---|
| 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid | N-chlorosuccinimide (NCS) | Chlorination of the corresponding ester | nih.govacs.org |
| Ethyl 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylate | Selectfluor® | Electrophilic fluorination | nih.govacs.org |
| 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | NaOH | Ester hydrolysis | nih.govresearchgate.net |
| Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN₃ | Substitution of a chloromethyl group | nih.govacs.org |
Contribution to the Construction of Multi-chiral and Polycyclic Systems
The rigid pyrrole framework is an excellent scaffold for directing the formation of complex three-dimensional structures, including those with multiple chiral centers or fused polycyclic rings. While this compound is itself achiral, it can be incorporated into synthetic routes that generate chirality.
Recent advances have shown that dirhodium tetracarboxylate catalysts can achieve highly enantio- and diastereoselective C-H functionalization of pyrrole derivatives. nih.gov For example, the reaction of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates can generate C-H functionalization products with high stereoselectivity (>20:1 d.r. and 97% ee), establishing new chiral centers on the pyrrole ring system. nih.gov This methodology provides a pathway to enantioenriched pyrrolidines, which are core structures in many natural products and pharmaceuticals.
Furthermore, palladium-catalyzed cascade reactions are employed to build complex fused heterocycles. Starting with functionalized alkynes that incorporate a pyrrole or a precursor with a carboxylic acid, it is possible to synthesize pyrrolizine- and indolizine-fused systems in good yields. acs.org These solvent- and catalyst-dependent reactions proceed through intramolecular cyclization to deliver intricate polycyclic molecules that would be difficult to access through other means. acs.org
Mechanistic Investigations of Biological Interactions
Interaction with Specific Molecular Targets and Biological Pathways
The pyrrole-2-carboxylic acid scaffold, particularly when halogenated, has been identified as a key structural motif in the development of inhibitors for essential bacterial enzymes and modulators of intercellular communication systems.
Derivatives of 5-chloro-1H-pyrrole-2-carboxylic acid are notable for their activity as inhibitors of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial survival as they control DNA topology during replication, transcription, and recombination. nih.govmdpi.com DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.govmdpi.com The GyrB subunit possesses an ATP-binding site that provides the energy necessary for the enzyme's catalytic function, making it a prime target for inhibition. nih.gov
The pyrrolamide class of antibacterial agents, which incorporates the chloro-pyrrole carboxylic acid moiety, targets the ATPase activity of the GyrB subunit. researchgate.net This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death. researchgate.net For instance, a potent inhibitor, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, was developed from a benzothiazole scaffold and demonstrated excellent activity against Gram-positive bacteria. nih.gov X-ray crystallography studies revealed that these compounds bind to the ATP-binding pocket of the GyrB subunit. nih.gov The pyrrole (B145914) NH group and the adjacent amide carbonyl are critical for this interaction, forming hydrogen bonds with the highly conserved aspartate residue (Asp73 in E. coli) and a conserved water molecule within the active site. nih.gov
Table 1: Inhibitory Activity of Pyrrole Derivatives against DNA Gyrase B This table is representative of data found in the literature for derivatives containing the core pyrrole structure.
| Compound/Derivative Class | Target Enzyme | IC₅₀ (nM) | Target Organism | Reference |
|---|---|---|---|---|
| Benzothiazole-pyrrolamide 1 | DNA Gyrase B | <10 | S. aureus | nih.gov |
| Benzothiazole-pyrrolamide 27 | DNA Gyrase B | <10 | A. baumannii | nih.gov |
| N-phenylpyrrolamide series | DNA Gyrase B | 10-100 | E. coli | nih.gov |
| Halogen-doped pyrrole series | DNA Gyrase B | 1-50 | E. coli | acs.org |
Beyond direct enzyme inhibition, pyrrole carboxylic acid derivatives have been shown to modulate bacterial cellular signaling. A key example is the inhibition of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. frontiersin.org QS controls various processes, including virulence factor production and biofilm formation, making it an attractive target for anti-infective therapy. frontiersin.org
A related compound, 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, has been identified as a quorum-sensing inhibitor (QSI). frontiersin.org This molecule was shown to significantly reduce the production of QS signaling molecules, specifically C4-HSL and 3-oxo-C12-HSL, in Pseudomonas aeruginosa. frontiersin.org Mechanistically, this inhibition leads to the downregulation of genes responsible for biofilm formation (such as algD, pelA, and pslA) and motility (fliC and pilA). frontiersin.org By disrupting these signaling pathways, such compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of compounds derived from this compound is highly dependent on their chemical structure. SAR studies have elucidated the roles of the halogen substituent, the carboxylic acid group, and other substituents on the pyrrole ring in determining potency and physicochemical properties.
Halogenation is a critical feature of many bioactive pyrrole derivatives. The presence of chlorine or other halogens on the pyrrole ring has a profound impact on both the electronic properties of the molecule and its lipophilicity. nih.govacs.org Halogen atoms are electron-withdrawing, which lowers the pKa of the pyrrole N-H group. nih.gov This enhanced acidity strengthens the hydrogen bond formed between the N-H donor and the carboxylate of the conserved aspartate residue in the DNA gyrase B active site, thereby improving binding affinity and inhibitory potency. nih.gov
Table 2: Effect of Pyrrole Halogenation on Lipophilicity and Activity Data is illustrative of trends discussed in medicinal chemistry studies.
| Pyrrole Moiety | Calculated log P (c log P) | Relative Bioactivity | Reference |
|---|---|---|---|
| 3,4-dichloro-5-methyl-1H-pyrrole | High | +++ | acs.org |
| 4-chloro-5-methyl-1H-pyrrole | Moderate | ++ | acs.org |
| 3-fluoro-5-methyl-1H-pyrrole | Lower | ++ | acs.org |
| 5-methyl-1H-pyrrole | Lowest | + | acs.org |
The carboxylic acid group at the 2-position of the pyrrole ring is a key functional group for biological activity. Due to its ability to deprotonate at physiological pH, it can participate in crucial charge-charge interactions and form strong hydrogen bonds with biological targets. researchgate.net In the context of enzyme inhibition, the carboxylate can act as a hydrogen bond acceptor or form salt bridges with positively charged amino acid residues, such as arginine or lysine, within an active site. researchgate.net This anchoring interaction is often critical for the proper orientation of the inhibitor and for high-affinity binding. nih.gov Furthermore, the carboxylic acid group can improve the aqueous solubility of a compound by allowing for the formation of salts. researchgate.net
The biological response of this compound derivatives is significantly influenced by the nature and position of other substituents on the pyrrole ring.
N-H vs. N-Alkylation: The unsubstituted N-H of the pyrrole ring is often crucial for activity, particularly in DNA gyrase inhibitors, where it acts as a hydrogen bond donor. nih.gov SAR studies on pyrrole-2-carboxamides revealed that replacing this hydrogen with a methyl group led to a dramatic reduction in antitubercular activity, demonstrating its essential role in target binding. nih.gov
Substituents at C5: The C5 position of the pyrrole ring is another key site for modification. In DNA gyrase inhibitors, a methyl group at this position fits into a lipophilic pocket in the enzyme's active site. nih.gov It has been proposed that extending this substituent to an aminomethyl group could allow for interaction with a nearby negatively charged region, potentially increasing binding affinity. nih.gov
Other Ring Substituents: In studies of pyrrole-2-carboxamides, attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to enhance anti-TB activity. nih.gov Conversely, replacing the pyrrole ring entirely with other five-membered heterocycles in a series of antimalarial compounds resulted in a significant loss of activity, highlighting the privileged nature of the pyrrole scaffold. acs.org
Table 3: Influence of Pyrrole Ring Substituents on Biological Activity
| Position | Substituent | Effect on Activity | Rationale | Reference |
|---|---|---|---|---|
| N1 | -H (unsubstituted) | Essential for high potency | Acts as a hydrogen bond donor to the enzyme target. | nih.govnih.gov |
| N1 | -CH₃ (Methyl) | Greatly reduced potency | Loss of essential hydrogen bond donor capability. | nih.gov |
| C5 | -CH₃ (Methyl) | Potent activity | Binds to a lipophilic pocket in the target enzyme. | nih.gov |
| C5 | -CH₂NH₂ (Aminomethyl) | Predicted to increase affinity | Potential to form additional ionic interactions. | nih.gov |
| Ring | Electron-withdrawing groups | Increased potency | Favorable electronic effects for target interaction. | nih.gov |
| Ring | Replacement with other heterocycles | Reduced potency | Pyrrole scaffold is optimal for target binding. | acs.org |
Mechanistic Insights into Antimicrobial Activity
The antimicrobial activity of certain pyrrole derivatives, particularly halogenated compounds, has been linked to their ability to function as protonophores. This mechanism involves the transport of protons across the bacterial cell membrane, leading to the disruption of the transmembrane potential and pH gradient. These gradients are crucial for essential cellular processes, including ATP synthesis, nutrient transport, and motility.
Pyrrolomycins, a class of naturally occurring antibiotics characterized by a polyhalogenated pyrrole nucleus, are potent protonophores. nih.gov Their ability to shuttle protons across lipid bilayers dissipates the bacterial membrane potential, a key mechanism of their antimicrobial action. nih.gov The structural characteristics of pyrrolomycins, such as a high degree of halogenation (typically chlorine substituents), are considered key to this activity. nih.gov While direct studies on this compound are limited, its structural similarity to these halogenated pyrroles suggests a potential for similar protonophoric activity. Another class of related compounds, marinopyrroles, are also hypothesized to act as protonophores. nih.gov
The general mechanism for a protonophore involves the protonation of the compound at the outer surface of the bacterial membrane, diffusion of the neutral form across the membrane, and subsequent deprotonation in the more alkaline cytoplasm. This cycle effectively collapses the proton motive force, leading to bacterial cell death.
Another potential mechanism for the antimicrobial and cytotoxic effects of pyrrole derivatives is the generation of reactive oxygen species (ROS). ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Studies on certain polyenylpyrrole derivatives have demonstrated that their cytotoxic effects on cancer cells are mediated by the intracellular generation of ROS. nih.gov This ROS production can lead to DNA damage, mitochondrial dysfunction, and apoptosis. nih.gov In the context of antimicrobial activity, composites containing polypyrrole have been shown to generate ROS under light exposure, which enhances their bactericidal effects. acs.org The generation of ROS by these composites is considered a prevailing mechanism for their antimicrobial action. acs.org
While direct evidence linking this compound to ROS production as an antimicrobial mechanism is not yet established, the ability of other pyrrole-based compounds to induce oxidative stress suggests this as a plausible avenue for its biological activity. The overactivation of inflammatory pathways, which some pyrrole derivatives inhibit, can also lead to excessive ROS production, indicating a complex relationship between pyrrole compounds, inflammation, and oxidative stress. nih.gov
In Vitro Studies on Anti-inflammatory and Anticancer Mechanisms
Pyrrole derivatives have been the subject of extensive research for their potential as anti-inflammatory and anticancer agents. In vitro studies have revealed a variety of mechanisms through which these compounds exert their effects.
In the realm of anti-inflammatory activity, certain pyrrole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). nih.govresearchgate.netmdpi.com For instance, novel 3,4-disubstituted pyrrole derivatives and their hybrids have demonstrated potent COX-2 inhibitory activity, with some compounds being more potent than the reference drug indomethacin. mdpi.com
The anticancer activity of pyrrole derivatives is multifaceted, with various compounds targeting different cellular pathways. Some pyrrole-indole hybrids have been designed as dual inhibitors of tubulin and aromatase, showing potent anticancer activities. nih.gov Halogenated pyrrolo[3,2-d]pyrimidines have exhibited antiproliferative activity by inducing cell cycle arrest at the G2/M phase and, in some cases, robustly inducing apoptosis. nih.gov Other studies have focused on designing pyrrole derivatives as inhibitors of critical signaling pathways in cancer, such as the EGFR and BRAF pathways. nih.gov Notably, some pyrrole derivatives have shown strong anticancer activity by targeting α-topoisomerase II, an enzyme crucial for DNA replication and transcription in rapidly dividing cells. researchgate.net
The cytotoxic effects of some pyrrole compounds have been demonstrated in various human cancer cell lines, including colon, breast, and ovarian adenocarcinomas, with activity being dose- and time-dependent. mdpi.com The tables below summarize the findings from selected in vitro studies on the anticancer activity of various pyrrole derivatives.
| Compound Class | Cancer Cell Line | Observed Effect | Potential Mechanism |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | T47D breast cancer | Potent anticancer activity | Dual inhibition of tubulin and aromatase nih.gov |
| Halogenated pyrrolo[3,2-d]pyrimidines | MDA-MB-231 breast cancer | G2/M cell cycle arrest and apoptosis | Cytostatic and apoptotic effects nih.gov |
| Polyenylpyrrole derivatives | OEC-M1 and HSC-3 oral squamous cell carcinoma | G2/M cell cycle arrest and caspase-dependent apoptosis | DNA damage and mitochondrial dysfunction via ROS generation nih.gov |
| Trisubstituted pyrrole derivatives | LoVo colon adenocarcinoma | Dose- and time-dependent cytotoxicity | Inhibition of cell proliferation mdpi.com |
Design Principles for Biologically Active Pyrrole Derivatives
The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its versatility for chemical modification. The design of new, potent, and selective pyrrole derivatives is guided by several key principles derived from structure-activity relationship (SAR) studies.
Substitution Pattern: The position and nature of substituents on the pyrrole ring are critical for biological activity. For example, in a series of indole- and pyrrole-derived cannabinoids, the length of the carbon chain at a specific position was directly related to receptor affinity and potency, with chains of 4 to 6 carbons showing optimal activity. limef.com
Halogenation: The introduction of halogen atoms, particularly chlorine, can significantly influence the biological activity of pyrrole derivatives. Halogenation is a key feature of the antimicrobial pyrrolomycins and is thought to contribute to their protonophore activity. nih.gov In a series of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of iodine at the C7 position resulted in a significant enhancement of antiproliferative potency. nih.gov
Hybrid Molecules: Combining the pyrrole scaffold with other pharmacophores can lead to hybrid molecules with enhanced or dual activity. For instance, pyrrole-cinnamic hybrids have been developed as dual COX-2/LOX inhibitors for anti-inflammatory applications. nih.gov Similarly, pyrrole–indole hybrids have been designed as dual tubulin and aromatase inhibitors with potent anticancer activities. nih.gov
Isosteric Replacement and Fused Ring Systems: The development of fused pyrrole systems, such as pyrrolopyridines and pyrrolopyrimidines, has yielded compounds with promising anti-inflammatory and anticancer activities. mdpi.comresearchgate.net These fused systems can offer a rigid scaffold that may enhance binding to biological targets.
Lipophilicity and Molecular Volume: Physicochemical properties such as lipophilicity and molecular volume can also play a role in the biological activity of pyrrole derivatives, although their influence can be complex and target-dependent. mdpi.com
These design principles guide the rational development of new pyrrole-based compounds with tailored biological activities for various therapeutic applications.
Advanced Analytical Methodologies for Detection and Characterization in Research
Liquid Chromatography (LC) Techniques for Purity Assessment and Separation
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), stands as a cornerstone for the separation and purity assessment of pyrrole-based carboxylic acids. Reversed-phase (RP) HPLC is a commonly employed method for analyzing these types of compounds. pensoft.netresearchgate.net
A typical RP-HPLC method for a substituted N-pyrrolylcarboxylic acid involves a C18 column, which separates compounds based on their hydrophobicity. pensoft.netresearchgate.netpensoft.net The separation is achieved using a mobile phase, often a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as a phosphate buffer, adjusted to a specific pH. pensoft.netresearchgate.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, can be effective, with detection commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. pensoft.netresearchgate.netpensoft.net For instance, a method developed for a similar compound utilized a C18 column (150×4 mm i.d., 5 μm) with a mobile phase of Acetonitrile: Phosphate buffer (pH=3, 50:50% v/v) at a flow rate of 1.0 mL/min and UV detection at 225 nm. pensoft.netresearchgate.netpensoft.net Such methods are validated according to ICH guidelines to ensure they are accurate, precise, reproducible, and specific for determining impurities and degradation products. pensoft.netpensoft.net
Table 1: Example RP-HPLC Parameters for Analysis of Pyrrole (B145914) Carboxylic Acid Derivatives pensoft.netresearchgate.netpensoft.net
| Parameter | Condition |
|---|---|
| Column | C18 (150×4 mm i.d., 5 μm particle size) |
| Mobile Phase | Acetonitrile: Phosphate buffer, pH=3 (50:50% v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/VIS at 225 nm |
Hyphenated Techniques such as LC-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification
For unambiguous structural confirmation and sensitive quantification, liquid chromatography is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This hyphenated technique combines the powerful separation capabilities of LC with the high sensitivity and specificity of MS, making it invaluable for analyzing complex samples. nih.govresearchgate.net
In a typical workflow, the analyte is separated on an HPLC column before being introduced into the mass spectrometer. nih.gov A Vanquish ultra-high performance liquid chromatography (UHPLC) system coupled to a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer represents a modern, high-resolution platform for such analyses. scholaris.ca Chromatographic separation can be performed on columns like the Scherzo SM-C18, using a mobile phase gradient consisting of water and acetonitrile, both with 0.1% formic acid to facilitate ionization. scholaris.ca
Mass spectrometry is often performed using a heated electrospray ionization (HESI) source in both positive and negative ionization modes to determine the optimal mode for the target compound. scholaris.ca High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition. For example, the deprotonated molecular ion peak [M-H]⁻ for pyrrole-2-carboxylic acid was observed at m/z 110.0233 in an HR-MS spectrum, allowing for the assignment of its molecular formula as C5H5NO2. nih.gov Tandem mass spectrometry (MS/MS) involves selecting the precursor ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions, which serve as a structural fingerprint for definitive identification and quantification. nih.govscholaris.ca
Table 2: Illustrative LC-MS/MS Parameters for Metabolomics Analysis scholaris.ca
| Parameter | Condition |
|---|---|
| LC System | Vanquish UHPLC |
| Column | Scherzo SM-C18 (2 × 250 mm, 3 μm) |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile |
| Mass Spectrometer | Q Exactive Hybrid Quadrupole-Orbitrap |
| Ionization Source | Heated Electrospray Ionization (HESI) |
| Scan Range (MS1) | 100–1500 m/z |
| MS1 Resolution | 35,000 |
| MS2 Resolution | 17,500 |
| Collision Energy | Normalized collision energies of 20, 35, and 50 eV |
Derivatization Strategies for Enhanced Detection of Carboxylic Acids in Mass Spectrometry
The analysis of carboxylic acids by LC-MS can sometimes be challenging due to their polarity and potential for poor ionization efficiency. nih.gov Chemical derivatization is a strategy used to modify the structure of an analyte to improve its analytical properties, such as chromatographic retention or ionization response in mass spectrometry. nih.govnih.gov
For carboxylic acids, derivatization often targets the carboxyl group. nih.gov Amidation is one of the most common reaction types used for this purpose. nih.gov Various reagents can be employed to convert the carboxylic acid into an ester or amide, which is typically less polar and more amenable to reversed-phase chromatography and may ionize more efficiently. For example, p-bromophenacyl bromide has been used as a derivatization reagent to convert perfluorinated carboxylic acids into their corresponding phenacyl esters, which could then be analyzed by LC-ESI-MS/MS. nih.gov Similarly, Girard's reagent T (GT) has been utilized to derivatize prostanoids, overcoming the inefficient ionization of the carboxylic acid group and increasing detection sensitivity by more than tenfold in positive ionization mode. nih.gov The introduction of a permanently charged group or a readily ionizable moiety through derivatization can significantly enhance the signal in mass spectrometry.
Application of High-Resolution Ion Mobility Spectrometry for Isomer Separation
Distinguishing between isomers (compounds with the same molecular formula but different structural arrangements) is a significant analytical challenge. High-resolution ion mobility spectrometry (HR-IMS) is an advanced technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. researchgate.netresearchgate.net When coupled with mass spectrometry (IMS-MS), it allows for the separation of isomers that may be indistinguishable by mass alone. researchgate.netnih.gov
In drift tube ion mobility spectrometry (DTIMS), ions are driven through a gas-filled tube by a weak electric field. researchgate.net Their drift time through the tube is dependent on their ion-neutral collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. researchgate.net Isomers with different shapes will have different CCS values and, therefore, different drift times, enabling their separation. researchgate.netresearchgate.net
This technique is particularly powerful for separating biologically relevant isomers. researchgate.net For instance, coupling a high-resolution atmospheric pressure ion mobility spectrometer to an Orbitrap mass spectrometer has been shown to separate isomeric metabolites and gangliosides. researchgate.netchromatographyonline.com The resolving power of the IMS system can be optimized by varying the drift gas composition (e.g., using air, CO2, or mixtures). researchgate.net The ability of HR-IMS to separate isomers makes it a potentially crucial tool for the detailed characterization of 5-chloro-1H-pyrrole-2-carboxylic acid, ensuring that it can be distinguished from other positional isomers, such as 4-chloro-1H-pyrrole-2-carboxylic acid, which would have identical masses.
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Routes for Halogenated Pyrroles
The synthesis of halogenated pyrroles, including 5-chloro-1H-pyrrole-2-carboxylic acid, is a focal point of research aimed at improving efficiency, selectivity, and sustainability. Traditional methods often require harsh conditions or multi-step processes, prompting the development of greener alternatives.
Recent research has explored novel and efficient synthetic routes to N-unsubstituted pyrroles using chalcone-derived intermediates. richmond.edu One promising method involves an oxidative rearrangement of chalcones to generate β-ketoaldehydes, which then cyclize to form the pyrrole (B145914) ring. richmond.edu The use of Bismuth(III) triflate (Bi(OTf)₃) as a catalyst under aprotic conditions has shown optimal performance, representing a mild and scalable method for producing these valuable heterocyclic cores. richmond.edu Another innovative approach involves the use of ultrasound-assisted synthesis, which can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. mdpi.com For instance, ultrasound has been successfully applied to cyclization reactions, enhancing efficiency by as much as 35% compared to traditional thermal methods. mdpi.com
Furthermore, a groundbreaking catalytic oxidation of carbon-halogen bonds using water as the oxidant has been developed. acs.org This method, catalyzed by a ruthenium pincer complex, converts alkyl halides to carboxylic acids while liberating hydrogen gas, avoiding the need for sacrificial chemical oxidants. acs.org While demonstrated on alkyl and benzylic halides, the principles of this transformation could inspire new sustainable pathways for modifying halogenated pyrroles.
Table 1: Comparison of Synthetic Approaches for Pyrrole Derivatives
| Method | Key Features | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Chalcone-Based Cyclization | Uses chalcone-derived intermediates and diethyl aminomalonate (DEAM). | Bi(OTf)₃, Toluene | Mild, scalable, selective for N-unsubstituted pyrroles. | richmond.edu |
| Ultrasound-Assisted Synthesis | Application of ultrasonic irradiation to accelerate reactions. | Various, e.g., Sodium ethoxide | Reduced reaction times, increased yields, energy efficient. | mdpi.com |
| Catalytic C-X Oxidation | Oxidation of carbon-halogen bonds using water. | Acridine-based PNP-Ru pincer complex | Uses water as oxidant, produces H₂, avoids sacrificial reagents. | acs.org |
| Palladium-Catalyzed Cross-Coupling | Construction of arylpyrroles from boronated pyrroles and aryl halides. | Palladium catalysts | Versatile for creating diverse analogs. | acs.org |
Exploration of New Reactivity Modes and Catalytic Transformations of this compound
The functional groups of this compound—the pyrrole ring, the chloro substituent, and the carboxylic acid—offer multiple sites for exploring new chemical reactions. The pyrrole core itself is a versatile scaffold for building more complex molecules, such as the pyrrolo[2,3-d]pyrimidine system, which is found in many biologically active nucleotides. nih.gov
The carbon-chlorine bond is a key handle for derivatization, most notably through metal-catalyzed cross-coupling reactions. acs.org These reactions allow for the introduction of various aryl or alkyl groups, providing a powerful tool for creating libraries of analogs for structure-activity relationship (SAR) studies. Future work will likely focus on developing more robust and versatile catalytic systems that can operate under milder conditions and tolerate a wider range of functional groups.
The carboxylic acid group can be readily converted into amides, esters, and other functionalities. Research into pyrrole-2-carboxamides has shown that this modification can lead to potent inhibitors of biological targets like the mycobacterial membrane protein MmpL3. nih.gov The exploration of novel coupling reagents and catalytic cycles for these transformations continues to be an active area of research.
Advanced Computational Modeling for Precise Property Prediction and Drug Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents based on pyrrole scaffolds. Molecular docking, pharmacophore modeling, and other computational techniques are used to predict how these molecules will interact with their biological targets.
In recent studies, molecular docking has been employed to understand the binding interactions of pyrrolo[2,3-d]pyrimidine derivatives with the discoidin domain receptor 2 (DDR2), a target in cancer therapy. nih.gov Similarly, a structure-guided design strategy, combining a pharmacophore model with the crystal structure of the MmpL3 protein, was used to develop potent pyrrole-2-carboxamide inhibitors for treating tuberculosis. nih.gov This approach allowed researchers to design a scaffold where a 2,4-dichlorophenyl group occupied a specific pocket (S3) and a cyclohexyl group occupied another (S5), connected by the pyrrole-2-carboxamide linker. nih.gov
These computational approaches allow for the in silico screening of virtual libraries, prioritizing compounds for synthesis and biological testing. This significantly reduces the time and cost associated with the discovery of new lead compounds. Future research will focus on developing more accurate scoring functions and incorporating machine learning models to better predict not only binding affinity but also pharmacokinetic properties.
Table 2: Application of Computational Methods in Pyrrole-Based Drug Design
| Computational Method | Biological Target | Purpose | Outcome | Reference |
|---|---|---|---|---|
| Molecular Docking | Discoidin Domain Receptor 2 (DDR2) | Understand binding interactions of pyrrolo[2,3-d]pyrimidines. | Paved the way for optimization of DDR-targeting drugs. | nih.gov |
| Structure-Guided Design & Pharmacophore Modeling | Mycobacterial Membrane Protein Large 3 (MmpL3) | Design of novel inhibitors based on the target's crystal structure. | Development of potent anti-tuberculosis agents. | nih.gov |
| Molecular Docking & Inhibition Kinetics | Butyrylcholinesterase (BChE) | Elucidate the inhibition mechanism of 1,3-diaryl-pyrroles. | Identified a mixed competitive inhibition mode. | frontiersin.org |
Design and Synthesis of Highly Selective Molecular Probes for Biological Systems
A molecular probe is a specialized molecule used to study biological systems, often by binding with high selectivity to a specific target. The development of potent and selective inhibitors based on the this compound scaffold is the first step toward creating such probes.
For example, research has led to 1,3-diaryl-pyrrole derivatives that are highly selective inhibitors of butyrylcholinesterase (BChE) over the closely related acetylcholinesterase (AChE). frontiersin.org Such selectivity is crucial for developing tools to investigate the specific roles of BChE in diseases like Alzheimer's. frontiersin.org Similarly, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated selective antitumor activity on colon cancer cell lines. nih.gov
Once a highly selective and potent ligand is identified, it can be further modified to create a molecular probe. This typically involves attaching a reporter group, such as a fluorescent dye, a radioactive isotope, or a biotin (B1667282) tag. These probes can then be used in a variety of applications, including cellular imaging, affinity chromatography, and target validation studies, to provide deeper insights into biological pathways and disease mechanisms.
Integration with Automated Synthesis and High-Throughput Screening Platforms in Academic Discovery
The convergence of automated synthesis and high-throughput screening (HTS) is revolutionizing the pace of drug discovery. nih.govnih.gov These platforms allow for the rapid synthesis and evaluation of large compound libraries, which is particularly well-suited for exploring the chemical space around a core scaffold like this compound.
A notable advancement is the use of acoustic dispensing technology to perform chemical reactions on a nanomole scale in high-density formats, such as 1536-well plates. nih.govnih.gov This miniaturization dramatically reduces the consumption of reagents and the generation of waste, making the discovery process more sustainable. nih.gov Following synthesis, the unpurified libraries can be directly screened for biological activity using HTS techniques like differential scanning fluorimetry (DSF) or various biochemical and cellular assays. nih.govyoutube.com
This "on-the-fly" synthesis and screening approach accelerates the design-make-test-analyze cycle. nih.gov For a building block like this compound, automated platforms could be used to rapidly generate hundreds or thousands of derivatives by varying substituents at different positions. The resulting data from HTS can then be used to quickly build SAR models, leading to the accelerated discovery of novel protein modifiers and potential drug candidates. nih.gov
Table 3: Workflow for Automated Synthesis and High-Throughput Screening
| Step | Technology/Method | Purpose | Key Advantage | Reference |
|---|---|---|---|---|
| 1. Library Synthesis | Acoustic Dispensing Technology | Nanomole-scale synthesis in 1536-well plates. | Miniaturization, speed, reduced waste. | nih.govnih.gov |
| 2. Primary Screening | Differential Scanning Fluorimetry (DSF) | Rapidly screen for protein binding. | Fast, suitable for unpurified libraries. | nih.govnih.gov |
| 3. Hit Cross-Validation | Microscale Thermophoresis (MST) | Confirm and quantify binding interactions of initial hits. | High sensitivity, low sample consumption. | nih.govnih.gov |
| 4. Assay Development | Matrix Experiments | Optimize assay parameters (e.g., enzyme/substrate concentration). | Ensures robust and reliable HTS data. | youtube.com |
Q & A
Q. What are the common synthetic routes for 5-chloro-1H-pyrrole-2-carboxylic acid?
Answer: The synthesis typically involves multi-step reactions, including halogenation and functional group modifications. Key methods include:
- Chlorination of pyrrole precursors : Using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine substituent at the 5-position of the pyrrole ring .
- Carboxylic acid formation : Oxidation of methyl or aldehyde groups on the pyrrole ring using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions .
- Protection/deprotection strategies : Temporary protection of the pyrrole nitrogen (e.g., using Boc groups) to prevent side reactions during synthesis .
Q. How is the structure of this compound confirmed experimentally?
Answer: Structural elucidation relies on:
- X-ray crystallography : For definitive bond lengths and angles. A related compound, 1H-pyrrole-2-carboxylic acid, was analyzed via XRD, revealing hydrogen-bonded dimers (N–H⋯O) and planar geometry .
- Spectroscopic techniques :
- Mass spectrometry : Molecular ion peaks (e.g., m/z 161 for [M+H]) confirm the molecular formula .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
Answer: Density functional theory (DFT) is widely used:
- Functional selection : Hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) provide accurate thermochemical data, including bond dissociation energies and electron density maps .
- Basis sets : 6-31G(d,p) or def2-TZVP for balanced accuracy and computational cost.
- Applications :
Q. How can contradictions in spectroscopic data during characterization be resolved?
Answer: Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:
- Multi-technique validation : Cross-check NMR, HPLC, and XRD data. For example, RP-HPLC methods with C18 columns (e.g., 5 µm particle size, 250 mm length) can separate isomers under gradient elution (pH 2.5–7.0) .
- Control experiments : Synthesize and characterize intermediate compounds to isolate confounding signals.
- Computational validation : Compare experimental IR/NMR shifts with DFT-calculated values .
Q. What are the challenges in optimizing reaction conditions for derivatives of this compound?
Answer: Key challenges include:
- Regioselectivity : Ensuring halogenation occurs at the 5-position. Use directing groups (e.g., methyl) or steric hindrance strategies .
- Acid sensitivity : The carboxylic acid group can promote decarboxylation under high temperatures. Mild conditions (e.g., room temperature, aqueous/organic biphasic systems) are preferred .
- Byproduct formation : Monitor reactions via TLC or LC-MS and optimize catalysts (e.g., Pd for cross-coupling reactions) .
Q. How can hydrogen-bonding interactions in the solid state be modeled for this compound?
Answer: XRD studies of analogous compounds (e.g., 1H-pyrrole-2-carboxylic acid) reveal:
- Centrosymmetric dimers : Formed via N–H⋯O hydrogen bonds (bond length ~2.8 Å, angle ~160°) .
- Chain formation : Additional O–H⋯O interactions extend the structure into 1D chains. Computational tools like Mercury or CrystalExplorer can visualize and quantify these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
